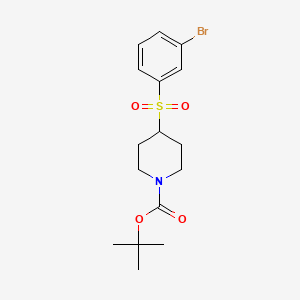

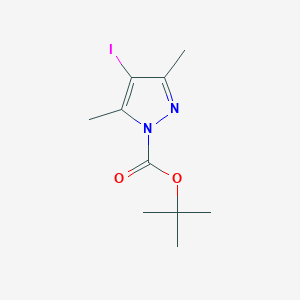

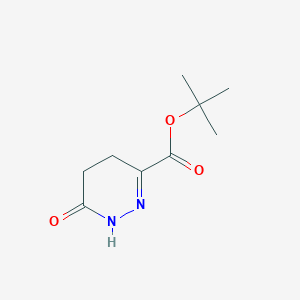

tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (TIBC) is an organic compound that has been used in a variety of scientific and industrial applications. TIBC is a highly versatile compound that has been used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reagent in the synthesis of various other compounds, including polymers, catalysts, and surfactants. TIBC has also been used in the synthesis of novel materials, such as nanomaterials, for use in biomedical and industrial applications. In addition, TIBC has been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediate Applications

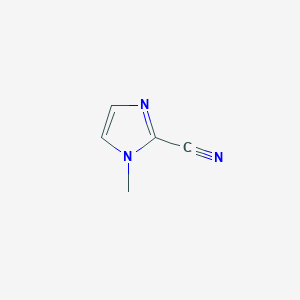

Tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as an important intermediate in various chemical syntheses. For instance, the reaction of similar tert-butyl compounds with methylhydrazine leads to the formation of compounds with 1-methyl-1H-pyrazol-5-yl substituents, used in crystallographic studies (Richter et al., 2009). Another example includes its use in the synthesis of compounds related to crizotinib, an important biologically active compound (Kong et al., 2016).

Catalysis and Material Science

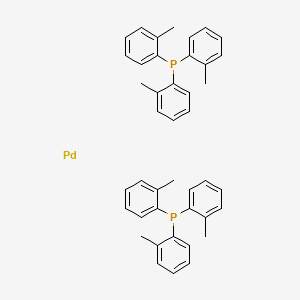

The compound plays a role in material science, particularly in the formation of functionalized cyclopentenes via catalytic processes. It has been used in asymmetric [3+2] cycloaddition with allenoates, showcasing its versatility in chemical transformations (Han et al., 2011). Additionally, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, derived from tert-butyl pyrazoles, have been explored as catalysts for hydrogenation reactions in organic chemistry (Amenuvor et al., 2016).

Pharmaceutical Research

In pharmaceutical research, various tert-butyl pyrazole derivatives have been synthesized, exhibiting potential biological activities. For example, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides offers a more versatile approach to creating compounds that could be explored for medicinal purposes (Bobko et al., 2012). Additionally, alkylzinc complexes with tert-butyl pyrazole-based ligands have been synthesized, indicating potential applications in bioinorganic and coordination chemistry (Hegelmann et al., 2003).

Organic Synthesis Methodologies

The compound also contributes to advancements in organic synthesis methodologies. For instance, novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles, including pyrazole, have been developed, broadening the scope of acylation in organic synthesis (Umehara et al., 2016). Furthermore, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from β-keto ester showcases the versatility of pyrazole derivatives in chemical transformations (Kralj et al., 2011).

Development of Chiral Auxiliaries

The use of tert-butyl pyrazole derivatives extends to the development of new chiral auxiliaries in asymmetric synthesis. This is exemplified by the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, demonstrating the compound's utility in stereochemical control in organic synthesis (Studer et al., 1995).

Exploring Regioselectivity in Synthesis

The compound has also been pivotal in studies exploring regioselectivity in chemical reactions. For example, a study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlights the importance of regioselectivity in organic synthesis and the role of tert-butyl pyrazole derivatives in achieving this (Martins et al., 2012).

Applications in Insecticidal Research

Furthermore, the synthesis and biological activity of new pyrazole amide derivatives, including tert-butyl pyrazole derivatives, have been studied for their potential insecticidal properties, indicating the compound's relevance in agrochemical research (Deng et al., 2016).

Propiedades

IUPAC Name |

tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHPTZHNAXELNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428724 | |

| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

CAS RN |

857283-71-7 | |

| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)